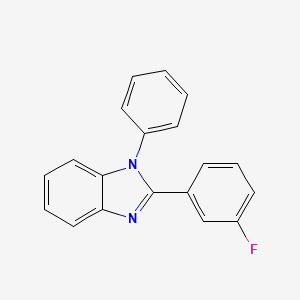
1-Phenyl-2-(3-fluophenyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(3-fluophenyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom in the phenyl ring enhances the compound’s biological activity and stability, making it a valuable molecule in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-Phenyl-2-(3-fluophenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 3-fluorobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is then purified using solvents like hexane and water to obtain the desired product with high yield and efficiency .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Phenyl-2-(3-fluophenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, room temperature conditions, and the presence of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-(3-fluophenyl)benzimidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-fluophenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets that participate in various biological processes. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
1-Phenyl-2-(3-fluophenyl)benzimidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Lacks the fluorine atom, resulting in lower biological activity.
3-Fluorophenylbenzimidazole: Similar structure but different substitution pattern, leading to variations in biological activity.
Fluorinated benzimidazole derivatives: These compounds also contain fluorine atoms and exhibit enhanced antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
20000-57-1 |
|---|---|
Molecular Formula |
C19H13FN2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1-phenylbenzimidazole |
InChI |
InChI=1S/C19H13FN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H |
InChI Key |
ZRHFLLOFRBCXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


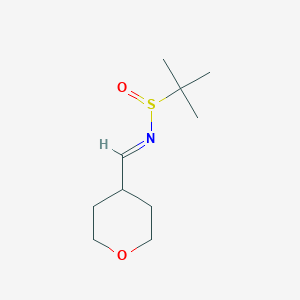
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)

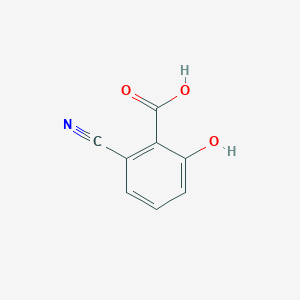


![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
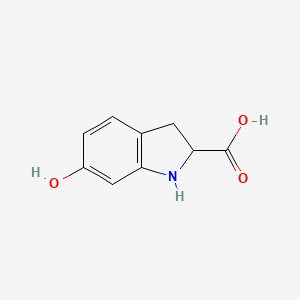
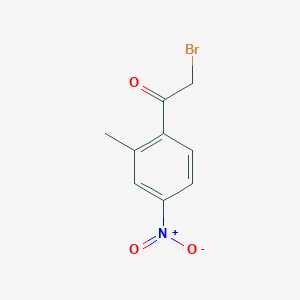
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
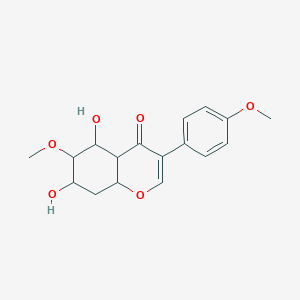
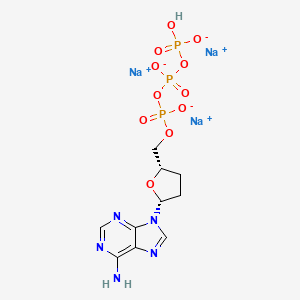
![2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12332172.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
